3-(4-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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Description
3-(4-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.75. The purity is usually 95%.
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Scientific Research Applications
Organic Intermediates in Degradation Processes : Sun and Pignatello (1993) investigated organic intermediates in the degradation of similar compounds like 2,4-dichlorophenoxyacetic acid. This research is relevant for understanding the degradation pathways and byproducts of complex organic compounds, including those similar to the chemical Sun & Pignatello, 1993.
Preparation and Structural Characterization : Shuang-hu (2014) focused on the preparation and structural characterization of compounds formed from similar chlorophenyl propanoic acids. This study provides insights into the methodologies for synthesizing and analyzing structures of such compounds Shuang-hu, 2014.
Fluorescence Derivatisation for Biological Assays : Frade et al. (2007) explored the fluorescence derivatisation of amino acids using compounds similar to 3-(4-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. This has applications in creating fluorescent derivatives useful in biological assays Frade et al., 2007.
Oxidation and Selectivity in Organic Chemistry : Labinger et al. (1993) discussed the selective oxidation of water-soluble organic compounds, providing a framework for understanding the chemical reactions and selectivity of complex organic structures, including chlorophenyl propanoic acids Labinger et al., 1993.
Synthesis and Molecular Structure Analysis : Kumarasinghe et al. (2009) synthesized and analyzed the structure of similar chlorophenyl compounds. This research contributes to our understanding of the synthesis processes and structural analysis of related organic compounds Kumarasinghe et al., 2009.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-7-5-11(6-8-13)15(9-16(20)21)19-10-12-3-1-2-4-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWQKGBPZUZCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666704 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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